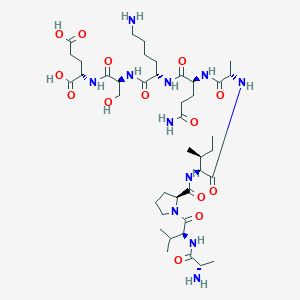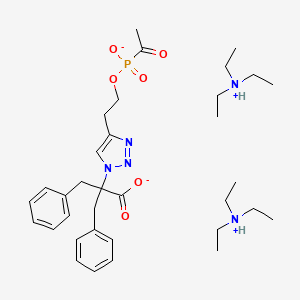
Antitumor agent-104
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-104 is a compound known for its ability to inhibit DNA damage repair in tumors. It achieves this by inhibiting the enzymatic activity of poly ADP ribose polymerase 1 (PARP1) and reducing the levels of poly ADP ribose (PAR) protein. Additionally, it suppresses the expression of cyclin-dependent kinase 12 (CDK12) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-104 involves multiple steps, including the introduction of functional groups that enable its antitumor activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that introduce the necessary functional groups for its activity .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, including the use of reactors and purification systems to ensure the compound’s purity and efficacy. The exact methods are proprietary and not publicly available .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-104 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from the reactions of this compound include various intermediates that retain the compound’s antitumor activity. These intermediates are further processed to yield the final active compound .
Applications De Recherche Scientifique
Antitumor agent-104 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA damage repair and the role of PARP1 and CDK12 in this process.
Biology: It is used to investigate the cellular responses to DNA damage and the pathways involved in cell cycle regulation.
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, particularly those that are resistant to conventional therapies.
Industry: It is used in the development of new antitumor drugs and in the study of drug resistance mechanisms .
Mécanisme D'action
Antitumor agent-104 exerts its effects by inhibiting the enzymatic activity of PARP1, which is involved in the repair of DNA damage. By inhibiting PARP1, the compound prevents the repair of DNA damage in tumor cells, leading to cell death. Additionally, it suppresses the expression of CDK12, which is involved in the regulation of the cell cycle. This dual inhibition results in the accumulation of DNA damage and the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rucaparib: Another PARP1 inhibitor used in cancer therapy.
Veliparib: A PARP inhibitor that is being investigated for its potential in cancer treatment.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness
Antitumor agent-104 is unique in its dual inhibition of PARP1 and CDK12, which provides a more comprehensive approach to inhibiting DNA damage repair and cell cycle regulation. This dual mechanism of action makes it a promising candidate for the treatment of cancers that are resistant to other therapies .
Propriétés
Formule moléculaire |
C31H33FN6O3 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
4-[[4-fluoro-3-[2-(3-piperidin-1-ylpropoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C31H33FN6O3/c32-26-10-9-21(18-28-23-7-2-3-8-24(23)29(39)36-35-28)17-25(26)30(40)38-15-11-27-22(20-38)19-33-31(34-27)41-16-6-14-37-12-4-1-5-13-37/h2-3,7-10,17,19H,1,4-6,11-16,18,20H2,(H,36,39) |
Clé InChI |
FGGDDPHGBCQQLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC2=NC=C3CN(CCC3=N2)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
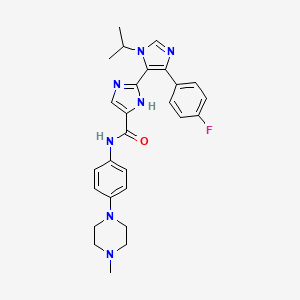
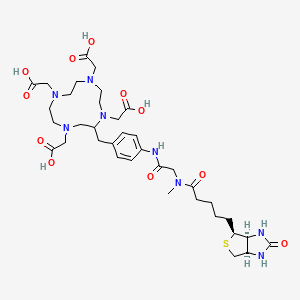

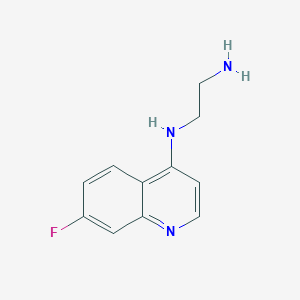
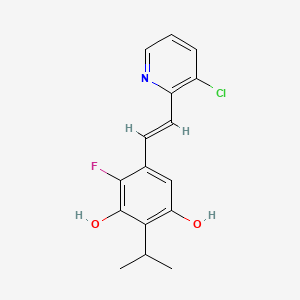
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
